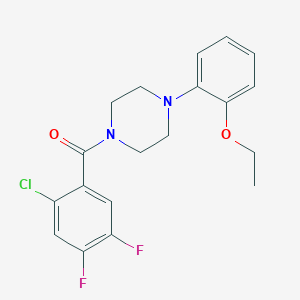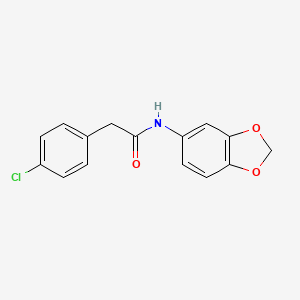![molecular formula C20H18FN3O4S B5725771 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class known as quinolinone derivatives. These compounds have been synthesized and explored for various biological activities and structural properties. They are characterized by their unique molecular architecture, which combines quinolinone with different substituents leading to diverse chemical and physical properties (Desai et al., 2017).
Synthesis Analysis
The synthesis of quinolinone derivatives typically involves the reaction of different substituted phenylsulfonyl moieties with piperazine, followed by further reactions depending on the desired functional groups. The process involves multiple steps, including formation, crystallization, and purification to obtain the final compounds. These synthetic pathways are crucial for developing compounds with potential antimicrobial activities (Desai et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using techniques such as FT-IR, NMR, LCMS, and single crystal X-ray diffraction studies. The analysis reveals the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, contributing to the stability and biological activities of these compounds. The structural analysis provides insights into the three-dimensional supramolecular architecture, essential for understanding the compound's chemical behavior (Desai et al., 2017).
Chemical Reactions and Properties
Quinolinone derivatives participate in various chemical reactions, influenced by their functional groups and structural framework. Their reactivity is essential for the synthesis of more complex molecules and for modifications that enhance biological activity. The sulfone and piperazine moieties contribute to the compounds' reactivity, enabling interactions with biological targets (Desai et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are critical for the compound's application in different environments and formulations. These properties are influenced by the molecular structure and are essential for the compound's handling, storage, and application in biological systems (Desai et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH dependence, are determined by the compound's molecular framework and substituents. These properties impact the compound's biological activity, interaction with other molecules, and suitability for various applications. Understanding these properties is crucial for the development and application of quinolinone derivatives (Desai et al., 2017).
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c21-14-5-7-15(8-6-14)29(27,28)24-11-9-23(10-12-24)20(26)17-13-19(25)22-18-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUOJAJGOMRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)
![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)




![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)